molecular formula C27H30Cl2N4O3 B560220 GNTI dihydrochloride CAS No. 351183-88-5

GNTI dihydrochloride

Katalognummer: B560220
CAS-Nummer: 351183-88-5
Molekulargewicht: 529.462
InChI-Schlüssel: GJPIMNXJPMPQHK-CVVXFVLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GNTI dihydrochloride is a selective κ/δ opioid heterodimer receptor agonist . It has no effect on opioid receptor homodimers . It displays tissue-specific analgesic effects in vitro .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 544.48 . It is soluble to 100 mM in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Inhibition of Psychosis-like Symptoms : GNTI dihydrochloride effectively inhibits MK-801-induced hyperlocomotion and stereotypy in mice, suggesting its potential involvement in modulating psychotic symptoms of schizophrenia. This points to its utility in exploring the kappa opioid receptor function in vivo (Qi et al., 2006).

  • Opioid Receptor Antagonist Potency : this compound is reported to have significant potency and selectivity as a kappa-opioid receptor antagonist. It exhibits greater antagonist potency and selectivity than norbinaltorphimine, another kappa-opioid receptor antagonist, in smooth muscle preparations. This makes it a potentially valuable tool for opioid research (JonesRobert & Portoghese, 2000).

  • Analgesic Effectiveness and Opioid Receptor Heterodimers : Research shows that the opioid agonist ligand 6'-guanidinonaltrindole, related to GNTI, selectively activates only opioid receptor heterodimers but not homomers. Its analgesic effectiveness in vivo indicates the functional relevance of opioid receptor heterodimers. This highlights the potential of targeting opioid heterodimers for designing analgesic drugs with reduced side effects (Waldhoer et al., 2005).

  • Schedule-Controlled Behavior in Monkeys : In a study involving rhesus monkeys, this compound showed potent and selective kappa antagonist effects with a slow onset and long duration of action. This suggests its utility in studying kappa receptor-mediated processes (Negus et al., 2002).

  • Prevention of Compulsive Scratching : Nalfurafine, a kappa opioid agonist, inhibits compulsive scratching in mice elicited by this compound. This indicates the involvement of the kappa opioid system in the pathogenesis of itch and the potential of nalfurafine as an antipruritic in conditions involving itch (Inan et al., 2009).

Wirkmechanismus

GNTI dihydrochloride is a selective κ/δ-opioid heterodimer receptor agonist . It has been suggested that these drugs induce prolonged desensitization of the κ opioid receptor .

Safety and Hazards

Safety measures include wearing safety goggles with side-shields, protective gloves, and impervious clothing . The product should be kept away from drains, water courses, or the soil .

Eigenschaften

IUPAC Name

N'-[(1S,2S,13R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]methanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3.2ClH/c28-13-29-16-4-5-19-17(10-16)18-11-27(33)21-9-15-3-6-20(32)24-22(15)26(27,25(34-24)23(18)30-19)7-8-31(21)12-14-1-2-14;;/h3-6,10,13-14,21,25,30,32-33H,1-2,7-9,11-12H2,(H2,28,29);2*1H/t21?,25-,26-,27+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPIMNXJPMPQHK-CVVXFVLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of GNTI dihydrochloride in studying opioid peptide-induced cardioprotection?

A1: this compound is a selective kappa-opioid receptor antagonist. In the study, researchers used this compound to investigate the role of kappa-opioid receptors in mediating the protective effects of opioid peptides like Dynorphin B and Met5-enkephalin on cardiomyocytes subjected to simulated ischemia []. By observing the impact of this compound on the protective effects of these peptides, the study concluded that both delta- and kappa-opioid receptors are involved in this cardioprotective mechanism [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.